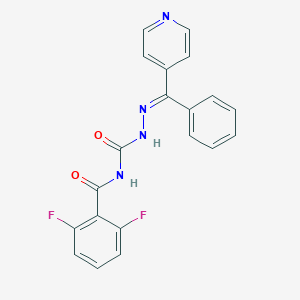![molecular formula C18H14O3 B287828 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B287828.png)
8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one, also known as coumarin, is a naturally occurring organic compound that is widely used in pharmaceutical and cosmetic industries. It is a fragrant compound with a sweet odor and is found in many plants, including cinnamon, tonka bean, and sweet clover. Coumarin has been the subject of extensive scientific research due to its diverse pharmacological properties.
作用機序
The mechanism of action of 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one is not fully understood, but it is believed to act through several pathways, including inhibition of enzymes, scavenging of free radicals, and modulation of gene expression. Coumarin has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to scavenge free radicals, which are molecules that can cause damage to cells and tissues. Coumarin has also been shown to modulate gene expression, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
Coumarin has been shown to have several biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antioxidant effects. It has been shown to inhibit the activity of several enzymes involved in the inflammatory response, which can lead to a reduction in inflammation. Coumarin has also been shown to have anticoagulant effects, which can reduce the risk of blood clots. Additionally, 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one has been shown to have antioxidant effects, which can protect cells and tissues from damage caused by free radicals.
実験室実験の利点と制限
Coumarin has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also easy to synthesize using several different methods. However, one limitation is that it can be toxic at high doses, which can limit its use in certain experiments. Additionally, 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. One area of research is the development of new drugs based on 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. Coumarin has been shown to have potential as a treatment for various diseases, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of research is the study of the long-term effects of 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. Coumarin has been shown to have several beneficial effects, but its long-term effects are not well understood. Further research could lead to a better understanding of the risks and benefits of 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. Finally, research could focus on the development of new methods for synthesizing 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. New methods could lead to improved yields and reduced costs, making 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one more accessible for research and drug development.
合成法
Coumarin can be synthesized through several methods, including the Pechmann condensation reaction, Perkin reaction, and Knoevenagel reaction. The Pechmann condensation reaction involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst, such as sulfuric acid, to produce 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. The Perkin reaction involves the reaction of salicylic acid with acetic anhydride in the presence of a catalyst, such as zinc chloride, to produce 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. The Knoevenagel reaction involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst, such as piperidine, to produce 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one.
科学的研究の応用
Coumarin has been extensively studied for its pharmacological properties, including its anti-inflammatory, anticoagulant, and antioxidant effects. It has been used in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Coumarin has also been studied for its potential use in cosmetic products due to its fragrant properties.
特性
製品名 |
8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
8-methyl-4-phenyl-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H14O3/c1-11-9-15-16(20-11)8-7-13-14(10-17(19)21-18(13)15)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 |
InChIキー |
GRTXOXUWEVXLFM-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C=CC3=C2OC(=O)C=C3C4=CC=CC=C4 |
正規SMILES |
CC1CC2=C(O1)C=CC3=C2OC(=O)C=C3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Trifluoromethyl)phenyl]ethanone [6-methoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287745.png)

![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)



![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)


![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)
![4-{4-[2-(Benzyloxy)ethoxy]-4-methyl-2-hexynyl}morpholine](/img/structure/B287770.png)